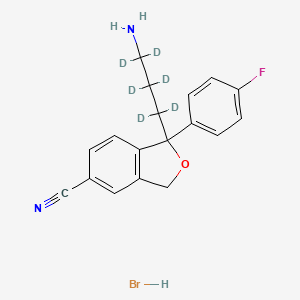
Bromantane-d5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromantane-d5 is a deuterated derivative of Bromantane, a synthetic adamantane derivative known for its nootropic and psychostimulant propertiesIt is classified as a central nervous system stimulant and anxiolytic, demonstrating unique cognitive-enhancing abilities without the overstimulation commonly associated with traditional stimulants .
Méthodes De Préparation
The synthesis of Bromantane-d5 involves the incorporation of deuterium atoms into the Bromantane molecule. The general synthetic route for Bromantane includes the reaction of 4-bromoaniline with adamantane-2-amine under specific conditions. The deuterated version, this compound, is prepared by using deuterated reagents and solvents to replace hydrogen atoms with deuterium .
Analyse Des Réactions Chimiques
Bromantane-d5 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: The compound can be reduced using common reducing agents.
Applications De Recherche Scientifique
Bromantane-d5 has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry for studying metabolic pathways and reaction mechanisms.
Biology: Employed in studies involving neurotransmitter regulation and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating conditions like neurasthenia, anxiety, and cognitive disorders.
Industry: Utilized in the development of performance-enhancing drugs and nootropic supplements .
Mécanisme D'action
The exact mechanism of action of Bromantane-d5 is not fully understood. it is known to enhance dopamine and serotonin levels by inhibiting their reuptake. This compound also acts on GABA receptors, strengthening GABAergic mediation. These actions contribute to its cognitive-enhancing and anxiolytic effects .
Comparaison Avec Des Composés Similaires
Bromantane-d5 is unique due to its deuterated nature, which can provide insights into the metabolic pathways and stability of Bromantane. Similar compounds include:
Amantadine: Another adamantane derivative with antiviral and antiparkinsonian properties.
Memantine: Used in the treatment of Alzheimer’s disease due to its neuroprotective effects.
Irdabisant: A nootropic with similar cognitive-enhancing properties .
This compound stands out due to its specific applications in research involving deuterium-labeled compounds and its unique mechanism of action.
Propriétés
IUPAC Name |
N-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2-deuterioadamantan-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20BrN/c17-14-1-3-15(4-2-14)18-16-12-6-10-5-11(8-12)9-13(16)7-10/h1-4,10-13,16,18H,5-9H2/i1D,2D,3D,4D,16D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWJALJDRFBXHKX-IPPIDYIJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3NC4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1NC2(C3CC4CC(C3)CC2C4)[2H])[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20BrN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(E)-N-[2-[[[5-[(Dimethylamino)methyl]-2-furyl]methyl]sulfanyl]ethyl]-1-(methylsulfanyl)-2-nitro-1-ethenamine](/img/structure/B586401.png)







![2-Hydroxy-6-methylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B586416.png)
